molecular formula C26H23NO6 B13218994 4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid

4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid

Cat. No.: B13218994
M. Wt: 445.5 g/mol
InChI Key: OQGAELAJEGGNKG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is a complex organic compound that features a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an oxobutanoic acid moiety. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase synthesis techniques. This allows for the efficient and scalable production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form a hydroxyl group.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxybutanoic acid derivatives.

    Substitution: Free amino acids or peptides.

Scientific Research Applications

4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. Its stability and reactivity make it an ideal candidate for use in automated peptide synthesizers. Additionally, it is used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the amino group for further reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((9H-Fluoren-9-yl)methoxy)carbonylamino)benzoic acid
  • 3-((9H-Fluoren-9-yl)methoxy)carbonylamino)pyridine-4-carboxylic acid

Uniqueness

4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is unique due to the presence of both the benzyloxy and Fmoc groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis. The benzyloxy group offers additional protection and can be selectively removed, allowing for greater control over the synthesis process.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAELAJEGGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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